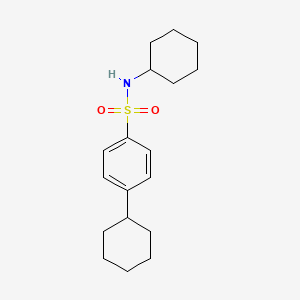

N,4-dicyclohexylbenzenesulfonamide

Description

N,4-Dicyclohexylbenzenesulfonamide is a sulfonamide derivative featuring two cyclohexyl substituents: one attached to the sulfonamide nitrogen (N-cyclohexyl) and another at the para position of the benzene ring (4-cyclohexyl).

Properties

IUPAC Name |

N,4-dicyclohexylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2S/c20-22(21,19-17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h11-15,17,19H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSSCTBBGKBROB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,4-dicyclohexylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with cyclohexylamine under basic conditions. The reaction proceeds as follows:

Step 1: Benzenesulfonyl chloride is reacted with cyclohexylamine in the presence of a base such as sodium hydroxide or potassium carbonate.

Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond.

Step 3: The product is then purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N,4-dicyclohexylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides, acyl halides, and other electrophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas. The reactions are typically carried out under mild conditions to prevent over-reduction.

Major Products Formed:

Substitution Reactions: The major products are substituted sulfonamides.

Oxidation Reactions: The major products are sulfonic acids or other oxidized derivatives.

Reduction Reactions: The major products are amines or other reduced derivatives.

Scientific Research Applications

N,4-dicyclohexylbenzenesulfonamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential use as a therapeutic agent. It is studied for its ability to inhibit certain enzymes and proteins involved in disease processes.

Industry: The compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of other sulfonamide derivatives.

Mechanism of Action

The mechanism of action of N,4-dicyclohexylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Cyclohexyl-Substituted Analogues

reports (±)-trans-N-(2-(1,2-dihydroxycyclohexyl)ethyl)-4-methylbenzenesulfonamide, synthesized via dihydroxylation of cyclohexene derivatives. This suggests that cyclohexyl groups can be introduced through cycloaddition or substitution reactions, with stereochemistry controlled by reaction conditions .

Structural Features and Crystallography

Dihedral Angles and Planarity

In , the Schiff base derivative exhibits dihedral angles of 16.83°–80.41° between aromatic and heterocyclic moieties, influenced by hydrogen bonding (O–H⋯N and N–H⋯O). In contrast, cyclohexyl substituents in N,4-dicyclohexylbenzenesulfonamide are expected to introduce steric hindrance, increasing dihedral angles and reducing planarity compared to compounds like N-(4-hydroxyphenyl)benzenesulfonamide () .

Hydrogen Bonding and Packing

N-(4-Hydroxyphenyl)benzenesulfonamide forms intermolecular N–H⋯O and O–H⋯O hydrogen bonds, creating dimeric structures (). The cyclohexyl groups in the target compound may disrupt such interactions, favoring hydrophobic packing or intramolecular H-bonding, as seen in (±)-trans-N-(2-(1,2-dihydroxycyclohexyl)ethyl)-4-methylbenzenesulfonamide () .

Physicochemical Properties

Spectroscopic Data

- NMR : reports δ<sup>1</sup>H NMR shifts at 1.20–7.80 ppm for a sulfonamide with methoxy and naphthyl groups. Cyclohexyl protons typically resonate at 1.00–2.50 ppm, as seen in .

- IR : Sulfonamide S=O stretches appear at ~1150–1350 cm<sup>−1</sup> (). Cyclohexyl C–H stretches (~2850–2960 cm<sup>−1</sup>) would dominate in the target compound .

- HPLC : Retention times vary with substituents; e.g., reports 11.1 min for a polar sulfonamide, while hydrophobic cyclohexyl groups may prolong retention .

Solubility and Lipophilicity

The cyclohexyl groups in this compound likely reduce aqueous solubility compared to derivatives with polar groups (e.g., hydroxyl in ).

Antimicrobial Potential

highlights sulfonamide derivatives with 5-methyl-1,2-oxazol-3-yl groups as antimicrobial agents. The target compound’s cyclohexyl groups may augment activity against Gram-negative bacteria by enhancing membrane penetration .

Comparative Efficacy

N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide derivatives () show moderate activity, while hydroxylated analogues () exhibit weaker efficacy due to higher polarity. The target compound’s lipophilicity may position it as a more potent candidate .

Biological Activity

N,4-Dicyclohexylbenzenesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Profile

- Chemical Name : this compound

- Molecular Formula : CHNOS

- Molecular Weight : 342.48 g/mol

1. Antineoplastic Activity

Research indicates that this compound exhibits significant antineoplastic properties. It has been identified as a potential inhibitor of RNA methyltransferases, which are enzymes implicated in various cancers. The inhibition of these enzymes can lead to reduced tumor growth and proliferation in cancer cell lines .

The compound functions primarily by binding to specific sites on RNA methyltransferases, thereby hindering their activity. This mechanism is crucial for the regulation of gene expression and cellular metabolism, which are often dysregulated in cancerous cells .

Study 1: Inhibition of RNA Methyltransferases

A study published in 2020 demonstrated that this compound effectively inhibited the activity of tRNA methyltransferase in vitro. The results showed a dose-dependent inhibition with an IC value indicating potent activity against this target enzyme .

Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of the compound were evaluated on various cancer cell lines, including lung and liver cancer models. The findings suggested that treatment with this compound resulted in significant cell death compared to untreated controls, highlighting its potential as a chemotherapeutic agent .

Data Table: Biological Activity Summary

| Activity | Target | IC | Effect |

|---|---|---|---|

| RNA Methyltransferase Inhibition | tRNA methyltransferase | 25 µM | Dose-dependent inhibition |

| Cytotoxicity | Lung Cancer Cell Lines | 15 µM | Significant cell death |

| Cytotoxicity | Liver Cancer Cell Lines | 10 µM | Significant cell death |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.